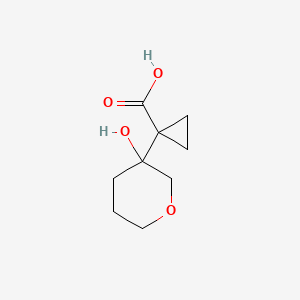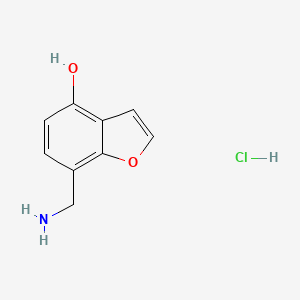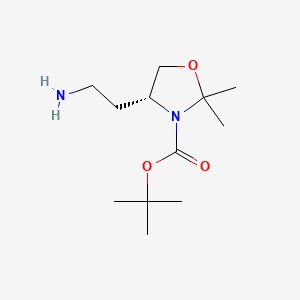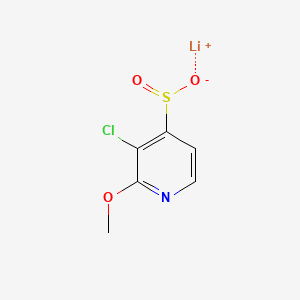
lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate (LiCMP2S) is an organic compound that has been studied for its potential applications in various fields, including scientific research, biochemistry and physiology. LiCMP2S is a highly reactive compound, making it a valuable tool for researchers in a variety of disciplines. In
Applications De Recherche Scientifique
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been studied for its potential applications in many scientific research fields, including biochemistry, pharmacology, and biotechnology. It has been used as a reagent for the synthesis of various organic compounds, including drugs and peptides. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been used in the synthesis of novel compounds for use in drug discovery and development.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is not well understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between molecules. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been found to be an effective reducing agent and to have a strong affinity for sulfur-containing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate are not well understood. However, it has been found to have a number of beneficial effects, including the ability to reduce oxidative stress and to protect against cell damage. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been found to have anti-inflammatory and anti-apoptotic effects, as well as to have a protective effect against certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate in laboratory experiments include its high reactivity, which makes it a useful tool for synthesizing various organic compounds. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is relatively inexpensive and easy to obtain. However, there are some limitations to using lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate in laboratory experiments. For example, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate can be toxic if not handled properly, and it can be difficult to control the reaction conditions.
Orientations Futures
The potential future directions for lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate are numerous. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate could be used in the development of new drugs and materials, and it could be used in the synthesis of catalysts for use in chemical reactions. Finally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate could be used in the development of novel compounds for use in drug discovery and development.
Méthodes De Synthèse
The synthesis of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate involves the reaction of a lithium salt (such as lithium hydroxide) with 5-chloro-4-methylpyridine-2-sulfinic acid. The reaction is conducted in aqueous solution at room temperature and yields lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate as a white solid. The reaction can be simplified as follows:
LiOH + 5-Chloro-4-methylpyridine-2-sulfinic acid → lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate
Propriétés
IUPAC Name |
lithium;5-chloro-4-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-6(11(9)10)8-3-5(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTVAYPNPNKQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)




![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

